N-(2-Methylcyclohexyl)thietan-3-amine
Description
Contextualization of Thietane (B1214591) Heterocycles in Organic and Medicinal Chemistry Research
Thietanes are four-membered rings containing one sulfur atom. This structural motif has garnered increasing attention in organic and medicinal chemistry. researchgate.netnih.gov Historically, thietanes have been less explored than their oxygen-containing counterparts, oxetanes. bldpharm.comeurekaselect.com However, a growing body of research indicates that the thietane ring can serve as a valuable scaffold in the design of novel therapeutic agents. nih.govnih.gov
The inclusion of a sulfur atom in a strained four-membered ring imparts unique physicochemical properties. Thietanes can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity. researchgate.net These properties are critical in drug design, as they can enhance a compound's pharmacokinetic and pharmacodynamic profile. Thietane derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and as components of antiviral and anticancer agents. nih.gov The synthesis of thietane-containing molecules has also been an active area of research, with various methods being developed to access this important heterocyclic system. nih.gov
Significance of Substituted Cyclohexyl Amine Moieties in Molecular Design
The cyclohexyl amine moiety is a common structural feature in many biologically active compounds. The non-planar, three-dimensional structure of the cyclohexane (B81311) ring allows for the precise spatial orientation of functional groups, which can be crucial for molecular recognition and binding to biological targets. The substituent on the cyclohexane ring, in this case, a methyl group, can further influence the molecule's conformation and steric profile.
Substituted cyclohexyl amines are found in a variety of pharmaceuticals and agrochemicals. researchgate.net The lipophilic nature of the cyclohexyl group can enhance a molecule's ability to cross cell membranes, a desirable property for many drugs. Furthermore, the amino group provides a site for further chemical modification and can participate in hydrogen bonding interactions with biological macromolecules. The combination of a rigid scaffold and a reactive functional group makes substituted cyclohexyl amines versatile building blocks in molecular design.
Rationale for Comprehensive Academic Investigation of N-(2-Methylcyclohexyl)thietan-3-amine
While specific research on this compound is limited, a clear rationale for its comprehensive academic investigation can be constructed based on the properties of its constituent parts. The combination of the thietane heterocycle and the substituted cyclohexyl amine moiety in a single molecule presents an opportunity to explore novel chemical space and potentially develop new compounds with unique biological activities.
The investigation of this compound would be driven by several key questions:
Synergistic Effects: How do the thietane and substituted cyclohexyl amine moieties influence each other's properties within the same molecule?
Biological Activity: Does the compound exhibit any interesting biological activities, such as antimicrobial, antiviral, or anticancer effects, that are not observed with the individual components?
Structure-Activity Relationships: How do variations in the substitution pattern on the cyclohexyl ring or modifications to the thietane ring affect the compound's properties and biological activity?
Synthetic Accessibility: Can efficient and scalable synthetic routes to this compound and its derivatives be developed?
A comprehensive investigation of this compound would likely involve its synthesis, full chemical characterization, and screening for a wide range of biological activities. The data obtained from such studies would be invaluable in determining the potential of this and related compounds in medicinal chemistry and other fields. The commercial availability of this compound for research use suggests that it is a viable starting point for such investigations. bldpharm.com
Properties
Molecular Formula |
C10H19NS |
|---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)thietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-8-4-2-3-5-10(8)11-9-6-12-7-9/h8-11H,2-7H2,1H3 |
InChI Key |
MAOIKPWKLFRVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2CSC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2 Methylcyclohexyl Thietan 3 Amine and Its Analogs
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis of N-(2-Methylcyclohexyl)thietan-3-amine reveals several strategic disconnections. The most apparent disconnection is at the C-N bond, which suggests a convergent synthesis from two key fragments: thietan-3-amine (B45257) and a suitable 2-methylcyclohexyl electrophile. This approach is advantageous as it allows for late-stage diversification of the cyclohexyl moiety.
A common strategy for forming such an amine bond is reductive amination. youtube.com This would involve reacting thietan-3-amine with 2-methylcyclohexanone in the presence of a reducing agent like sodium cyanoborohydride. Alternatively, direct alkylation of thietan-3-amine with a 2-methylcyclohexyl halide or sulfonate could be employed.
A more fundamental disconnection breaks down the thietane (B1214591) ring itself. This leads to acyclic precursors that can be cyclized through various methods discussed in the following sections. Key disconnections of the C-S bonds point towards 1,3-difunctionalized propane derivatives as starting materials. For instance, a disconnection across both C-S bonds suggests a reaction between a 1,3-dihalopropane bearing an amino or protected amino group at the C2 position and a sulfur source.
| Disconnection Strategy | Precursors | Relevant Synthetic Method |
| C-N Bond (Amine Alkylation) | Thietan-3-amine + 2-Methylcyclohexyl halide | Reductive Amination / Nucleophilic Substitution |
| C-S Bonds (Ring Formation) | 2-Amino-1,3-dihalopropane derivative + Sulfide source | Intermolecular Thioetherification |
| C-S Bond (Intramolecular) | 3-Halo-2-aminopropylthiol derivative | Intramolecular Thiolate Displacement |
Development and Optimization of Core Thietane Ring Formation Pathways
The construction of the core thietane ring is the cornerstone of the synthesis. Several robust methods have been developed, each with specific advantages regarding substrate scope and substitution patterns. beilstein-journals.org
One of the most traditional and widely used methods for thietane synthesis is the reaction of a 1,3-dihalopropane or related derivative with a nucleophilic sulfur source, such as sodium sulfide (Na₂S). beilstein-journals.orgnih.gov This intermolecular double substitution strategy is effective for preparing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org The primary limitation of this method is the potential for competing elimination reactions, especially with sterically hindered substrates. nih.govbeilstein-journals.org
To synthesize a precursor for this compound, one could start with a compound like 2-(N-protected-amino)-1,3-dichloropropane. The reaction conditions must be carefully optimized to favor the desired cyclization over polymerization or elimination.
Table 1: Examples of Intermolecular Thioetherification for Thietane Synthesis
| Substrate | Sulfur Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 1,3-Dibromopropane | Na₂S | Ethanol, Reflux | Thietane | - |
| 1-Bromo-3-chloropropane | Thiourea, then NaOH | H₂O, Reflux | Thietane | 45% thieme-connect.de |
| 3,3-Bis(chloromethyl)oxetane | Thiourea, then KOH | Ethanol, Heat | 3-Chloromethyl-3-hydroxymethylthietane | - beilstein-journals.org |
Intramolecular nucleophilic substitution is a powerful alternative for forming the thietane ring. nih.gov This strategy typically involves a 3-mercaptoalkyl halide or sulfonate, where the in-situ generated thiolate anion displaces a leaving group at the γ-position to form the four-membered ring. beilstein-journals.orgnih.gov
A versatile approach within this category involves the nucleophilic ring-opening of epoxides. For example, reacting a (1-haloalkyl)oxirane with a sulfur nucleophile like hydrogen sulfide or an equivalent generates a γ-halo-β-hydroxyalkanethiol intermediate. nih.gov This intermediate subsequently undergoes intramolecular cyclization via its thiolate anion to yield a thietan-3-ol, a valuable precursor to thietan-3-amine. nih.govbeilstein-journals.org The mechanism involves nucleophilic attack on the oxirane, followed by an intramolecular displacement. researchgate.net
Table 2: Intramolecular Cyclization Pathways to Thietane Derivatives
| Starting Material | Reagents | Key Intermediate | Product |
|---|---|---|---|
| (Chloromethyl)oxirane | H₂S, Ba(OH)₂ | Mercaptoalkanolate | Thietan-3-ol nih.gov |
| Methyl 2,3-anhydro-D-ribofuranoside | 1. Thiolacetic Acid (Mitsunobu) 2. Hydrolysis | Thiolate from ring-opening | Thietane-fused nucleoside beilstein-journals.org |
Ring expansion of three-membered thiiranes provides an efficient pathway to four-membered thietanes. researchgate.net This transformation can be achieved through both nucleophilic and electrophilic ring expansion processes. beilstein-journals.orgbeilstein-journals.org
A common method involves the reaction of a thiirane with dimethyloxosulfonium methylide, generated in situ from trimethyloxosulfonium iodide and a base like sodium hydride. rsc.org The mechanism proceeds via a nucleophilic ring-opening of the thiirane by the ylide, followed by an intramolecular displacement where the newly formed thiolate attacks the dimethyloxosulfonium moiety, leading to the expulsion of DMSO and formation of the thietane ring. beilstein-journals.orgrsc.org The regioselectivity of the initial nucleophilic attack is generally controlled by steric hindrance, with the nucleophile attacking the less substituted carbon of the thiirane ring. researchgate.net
Photochemical [2+2] cycloaddition, also known as the thia-Paternò–Büchi reaction, is a powerful method for constructing thietane rings, particularly those with multiple substituents. beilstein-journals.orgnih.govresearchgate.net This reaction involves the UV light-induced cycloaddition of a thiocarbonyl compound (e.g., a thioketone) with an alkene. nih.govbeilstein-journals.org The reaction often proceeds with high stereoselectivity, retaining the configuration of the starting alkene in the final product. beilstein-journals.org
The reaction is initiated by the photoexcitation of the thiocarbonyl compound to its triplet state, which then adds to the alkene to form a diradical intermediate that subsequently cyclizes to the thietane. rsc.org This method's main limitation has been the instability of many thiocarbonyl compounds, though recent advances have developed ways to generate these reactive species in situ. researchgate.netresearchgate.net
Table 3: Examples of Photochemical [2+2] Cycloaddition for Thietane Synthesis
| Thiocarbonyl Compound | Alkene | Conditions | Product Type |
|---|---|---|---|
| Thiobenzophenone | Electron-rich olefins | UV light (366 nm) | 2,2-Diphenyl substituted thietanes nih.govbeilstein-journals.org |
| Thiobenzophenone | Electron-deficient olefins | UV light (366 or 589 nm) | 2,2-Diphenyl substituted thietanes nih.govbeilstein-journals.org |
Stereoselective Synthesis of this compound Diastereomers and Enantiomers
This compound possesses multiple stereocenters: C3 on the thietane ring, and C1 and C2 on the cyclohexyl ring. Consequently, it can exist as a mixture of several diastereomers and enantiomers. The stereoselective synthesis of a single isomer is a significant challenge that requires precise control over each stereocenter.
Control of the stereochemistry can be approached in several ways:
Substrate Control: The use of enantiomerically pure starting materials is the most direct approach. For instance, starting with a specific stereoisomer of 2-methylcyclohexylamine or 2-methylcyclohexanone in a reductive amination with racemic or achiral thietan-3-amine would yield a mixture of diastereomers that may be separable by chromatography.
Chiral Auxiliaries: Employing a chiral auxiliary on the nitrogen or another part of the molecule can direct the stereochemical outcome of key bond-forming reactions, after which the auxiliary is removed.
Asymmetric Catalysis: The development of chiral catalysts for thietane formation could provide an elegant route to enantiomerically enriched products.
Chromatographic Separation: In cases where stereoselective synthesis is not feasible, the separation of diastereomers or enantiomers from a mixture is a common strategy. nih.gov Preparative chromatography, particularly Supercritical Fluid Chromatography (SFC), has proven effective for separating stereoisomers of complex molecules, including nucleoside phosphoramidates. nih.gov
The formation of substituted thietanes can exhibit inherent diastereoselectivity depending on the reaction mechanism. For example, certain cycloaddition reactions are known to proceed with high stereoselectivity. acs.org The ultimate synthetic strategy would likely involve a combination of these approaches to access a single, stereochemically pure isomer of this compound.
Control of Cyclohexyl Stereochemistry in Amine Precursors
The stereochemistry of the 2-methylcyclohexyl moiety is crucial for the final properties of the target molecule. A primary method for establishing this is through the catalytic hydrogenation of substituted anilines, such as o-toluidine, to yield 2-methylcyclohexylamine. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio (cis/trans) of the product. Ruthenium-based catalysts, for instance, have been studied for this transformation. cyberleninka.ruresearchgate.net The hydrogenation of o-toluidine over a Ruthenium on carbon (Ru/C) catalyst tends to favor the formation of the cis-isomer of 2-methylcyclohexylamine. cyberleninka.ru This selectivity is attributed to the interaction of the aromatic ring and the amino group with the catalyst surface during the hydrogen addition. cyberleninka.ru
Factors such as temperature and hydrogen pressure can be modulated to optimize the desired diastereoselectivity. Weaker adsorption of the amino group in o-toluidine compared to p-toluidine can lead to a more favorable orientation for hydrogenation, potentially resulting in faster reaction rates. cyberleninka.ru
Below is a table summarizing typical outcomes for the hydrogenation of toluidine, which serves as a model for the synthesis of the 2-methylcyclohexylamine precursor.
Table 1: Diastereoselectivity in the Catalytic Hydrogenation of Toluidine
| Substrate | Catalyst | Predominant Isomer | Key Influencing Factors |
|---|---|---|---|
| o-Toluidine | Ru/C | cis-2-Methylcyclohexylamine | Steric hindrance from the ortho-methyl group influencing adsorption on the catalyst surface. cyberleninka.ru |
| p-Toluidine | Ru/C | Diastereomeric mixture | Less steric hindrance compared to the ortho-isomer, leading to different adsorption geometries. cyberleninka.ru |
Asymmetric Induction in Thietane Ring Formation
The formation of a chiral thietane ring is another critical aspect of synthesizing enantiopure this compound. Thietanes can be synthesized through various methods, including intramolecular nucleophilic thioetherifications, photochemical [2+2] cycloadditions, and ring expansions or contractions. nih.govbeilstein-journals.org For asymmetric synthesis, these methods can be adapted by using chiral starting materials, chiral catalysts, or chiral auxiliaries.
One plausible strategy for the asymmetric synthesis of a 3-aminothietane precursor involves starting from a chiral building block. For example, the reaction of a chiral (1-chloromethyl)oxirane with a sulfur nucleophile like hydrogen sulfide can lead to the formation of a chiral thietan-3-ol. nih.gov This intermediate can then be converted to the corresponding 3-aminothietane. The stereochemistry of the initial oxirane directs the formation of a specific enantiomer of the thietane ring.
Chiral Resolution Techniques for Enantiopure Compounds
When an asymmetric synthesis is not employed or does not yield a product with sufficient enantiomeric excess, chiral resolution of a racemic mixture is a viable alternative. This is a common practice for separating enantiomers of chiral amines. wikipedia.org
One of the most established methods is the formation of diastereomeric salts. wikipedia.org A racemic amine, such as 2-methylcyclohexylamine or this compound itself, is reacted with a chiral resolving agent, which is typically a chiral acid like tartaric acid or camphorsulfonic acid. wikipedia.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the amine can be recovered by treatment with a base. wikipedia.org
Another powerful technique is enzymatic kinetic resolution. Enzymes like lipases can selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer and the acylated product to be separated. google.com Cyclohexylamine oxidase (CHAO) is another enzyme that has been used for the kinetic resolution of various amines, selectively oxidizing one enantiomer and leaving the other in high enantiomeric purity. cdnsciencepub.com
Amination and Coupling Reactions for this compound Construction
The final construction of the target molecule involves forming the bond between the 2-methylcyclohexyl group and the thietan-3-amine nitrogen. This can be achieved through several reliable synthetic strategies.
Reductive Amination Strategies
Reductive amination is a widely used method for the formation of C-N bonds and represents a direct approach to synthesizing the target compound. organic-chemistry.org This two-step, often one-pot, process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. organic-chemistry.org
In the context of this compound synthesis, this would involve the reaction of thietan-3-one (B1315229) with 2-methylcyclohexylamine. The initially formed imine is then reduced in situ by a suitable reducing agent. A key advantage of this method is that it can often be performed as a one-pot reaction. organic-chemistry.org
A variety of reducing agents can be employed for this transformation, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Characteristics |
|---|---|---|
| Sodium cyanoborohydride | NaBH3CN | Mild and selective for imines over ketones and aldehydes. organic-chemistry.org |
| Sodium triacetoxyborohydride | NaBH(OAc)3 | Mild and effective, often used in aprotic solvents like dichloroethane. organic-chemistry.org |
| Borane-triethylamine complex | BH3·NEt3 | Can act as both a catalyst for imine formation and a reductant. rsc.org |
| Catalytic Hydrogenation | H2/Catalyst (e.g., Pd/C) | A clean method, though it may require higher pressures and temperatures. cyberleninka.ru |
Direct N-Alkylation and Cross-Coupling Methods
An alternative to reductive amination is the direct N-alkylation of thietan-3-amine with a suitable 2-methylcyclohexyl electrophile, such as 2-methylcyclohexyl bromide or iodide. This reaction is a standard nucleophilic substitution where the amine acts as the nucleophile. The efficiency of this reaction can be enhanced by the use of a base to neutralize the hydrogen halide byproduct. Solid-supported catalysts, such as potassium fluoride on alumina (KF/Al2O3), can also facilitate this type of N-alkylation, often providing good to excellent yields in short reaction times. researchgate.net
While cross-coupling reactions are powerful tools for C-N bond formation, they are more commonly applied to the synthesis of arylamines. For the construction of a saturated system like this compound, direct N-alkylation is generally a more straightforward and common approach.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. nih.gov For the synthesis of this compound, several green strategies can be considered.
The choice of solvent is a major focus in green chemistry. researchgate.net Traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are being replaced with more environmentally benign alternatives. researchgate.net Deep eutectic solvents (DESs) have emerged as promising green media for amine synthesis, as they can enhance reaction rates and selectivity while being non-volatile and thermally stable. mdpi.com Bio-based solvents such as Cyrene™ and 2-methyltetrahydrofuran (2-MeTHF) are also gaining traction as sustainable alternatives to conventional polar aprotic solvents. researchgate.netrsc.org
Table 3: Overview of Potential Green Solvents for Amine Synthesis
| Solvent | Type | Key Advantages |
|---|---|---|
| Deep Eutectic Solvents (DESs) | Neoteric | Low volatility, high thermal stability, can act as both solvent and catalyst. mdpi.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Derived from renewable resources, good replacement for THF and DCM. researchgate.net |
| Cyrene™ | Bio-based | A bio-alternative to dipolar aprotic solvents like DMF and NMP. rsc.org |
| Ethanol | Bio-based | Renewable, low toxicity, and can be used in certain catalytic systems. acs.org |
In addition to solvent choice, the use of catalytic methods, such as the catalytic hydrogenation and reductive amination discussed previously, is inherently greener than stoichiometric reactions as it reduces waste. acs.org Furthermore, biocatalysis, for instance, using enzymes for chiral resolution, offers a highly selective and environmentally friendly approach that operates under mild conditions. cdnsciencepub.com
Table of Compound Names
Comprehensive Spectroscopic and Structural Elucidation of N 2 Methylcyclohexyl Thietan 3 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation
The structural integrity and stereochemical nuances of N-(2-Methylcyclohexyl)thietan-3-amine are unequivocally established through a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. These methods provide a detailed roadmap of the molecular framework by probing the magnetic environments of the individual protons and carbon atoms.
Elucidation of Connectivities and Stereochemical Assignments (¹H, ¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy serve as the foundational tools for the initial structural verification of this compound.
In the ¹H NMR spectrum, the chemical shifts of protons attached to carbons adjacent to the nitrogen atom are expected to appear in the downfield region, typically between 2.3 and 3.0 ppm, due to the deshielding effect of the electronegative nitrogen. libretexts.org The proton on the nitrogen atom itself would likely present a signal with a variable chemical shift, often in the range of 0.5-5.0 ppm, influenced by solvent and concentration. libretexts.org
The ¹³C NMR spectrum provides complementary information, with carbons directly bonded to the nitrogen atom exhibiting characteristic shifts, generally in the range of 10-65 ppm. libretexts.org The specific chemical shifts for the methyl, cyclohexyl, and thietanyl carbons would allow for the confirmation of the core structure.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH-N (Thietane) | ~3.5 - 4.0 | ~50 - 60 |
| CH₂-S (Thietane) | ~2.8 - 3.3 | ~30 - 40 |
| CH-N (Cyclohexyl) | ~2.5 - 3.0 | ~55 - 65 |
| CH-CH₃ (Cyclohexyl) | ~1.0 - 1.5 | ~30 - 40 |
| CH₃ | ~0.8 - 1.2 | ~15 - 25 |
| NH | Variable (0.5 - 5.0) | - |
| Cyclohexyl CH₂ | ~1.0 - 2.0 | ~20 - 40 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural and Conformational Analysis
To further refine the structural assignment and elucidate the three-dimensional conformation, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the unambiguous assignment of protons within the cyclohexyl and thietanyl rings by tracing the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the signals observed in the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the 2-methylcyclohexyl and the thietan-3-amine (B45257) fragments.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and characterizing the vibrational modes of this compound. As a secondary amine, a characteristic N-H stretching vibration is expected in the IR spectrum, typically appearing as a single, sharp band in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com The absence of bands in the 3400-3300 cm⁻¹ region would confirm it is not a primary amine. orgchemboulder.com
The C-N stretching vibration of the aliphatic amine is anticipated to produce a medium to weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com Additionally, a broad N-H wagging band may be observed between 910 and 665 cm⁻¹. orgchemboulder.com The presence of the thietane (B1214591) ring would be indicated by specific C-S stretching vibrations, though these are often weak.
Interactive Data Table: Characteristic IR and Raman Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3350 - 3310 | Weak to Medium, Sharp |
| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong |
| N-H Bend | 1650 - 1580 (less common for secondary) | Weak to Medium |
| C-N Stretch | 1250 - 1020 | Medium to Weak |
| N-H Wag | 910 - 665 | Broad, Strong |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and verify the elemental composition of this compound. According to the nitrogen rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org The molecular formula for this compound is C₁₀H₁₉NS. The high-resolution measurement of the molecular ion peak would provide an exact mass that corresponds to this formula, confirming the elemental composition with a high degree of accuracy.
Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information. A common fragmentation pathway for amines is alpha-cleavage, which would involve the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized cation. libretexts.org
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
While no specific single-crystal X-ray diffraction data for this compound is publicly available, this technique would provide the most definitive three-dimensional structure of the molecule in the solid state. mdpi.com Such an analysis would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry.
Determination of Absolute Configuration
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. This compound possesses multiple stereocenters. By employing anomalous dispersion techniques during the diffraction experiment, it would be possible to definitively establish the absolute stereochemistry (R or S configuration) at each chiral center. This would provide a complete and unambiguous three-dimensional representation of a single enantiomer of the molecule.
Analysis of Conformational Preferences (e.g., Cyclohexane (B81311) Ring Conformation)
The conformational landscape of this compound is primarily dictated by the stereochemistry of the substituted cyclohexane ring. The cyclohexane moiety preferentially adopts a chair conformation to minimize angular and torsional strain. The two substituents, the methyl group and the thietan-3-aminyl group, can be arranged in either a cis or trans relationship relative to each other.
For the trans isomer, one substituent is in an axial position while the other is equatorial, or both can be equatorial in a diaxial arrangement, which is energetically unfavorable. The most stable conformation for the trans isomer is the diequatorial conformer, (1e,2e), which minimizes steric hindrance. In the case of the cis isomer, one substituent must be axial and the other equatorial (1a,2e or 1e,2a).
The relative stability of these conformations is influenced by the steric bulk of the substituents. The thietan-3-aminyl group is sterically more demanding than the methyl group. Consequently, the conformation that places the larger thietan-3-aminyl group in the equatorial position to avoid unfavorable 1,3-diaxial interactions is generally preferred.
Computational models and spectroscopic analyses of analogous 1,2-disubstituted cyclohexanes provide a basis for predicting the conformational preferences of this compound. The equilibrium between different chair conformations is dynamic, but the population of the more stable conformers predominates.
Table 1: Predicted Relative Energies of this compound Conformers
| Isomer | Conformation | Substituent Positions | Predicted Relative Energy (kcal/mol) |
|---|---|---|---|
| trans | Chair | 1e (Thietan-3-aminyl), 2e (Methyl) | 0 (most stable) |
| trans | Chair | 1a (Thietan-3-aminyl), 2a (Methyl) | > 5 |
| cis | Chair | 1e (Thietan-3-aminyl), 2a (Methyl) | ~2.5 |
Note: The energy values are predictive and based on established principles of conformational analysis.
Investigation of Intermolecular Interactions in Crystal Lattices
The solid-state packing of this compound is expected to be governed by a combination of hydrogen bonding and van der Waals interactions, leading to an ordered three-dimensional crystal lattice. The primary amine group is a key functional moiety capable of acting as a hydrogen bond donor, while the nitrogen and sulfur atoms can serve as hydrogen bond acceptors.
The most prominent intermolecular interaction anticipated in the crystal structure is N-H···N hydrogen bonding, where the amine hydrogen of one molecule interacts with the nitrogen atom of an adjacent molecule. This type of interaction commonly leads to the formation of chains or dimeric motifs in the crystal lattice. Additionally, weaker N-H···S hydrogen bonds involving the sulfur atom of the thietane ring as an acceptor are also plausible.
Table 2: Predicted Intermolecular Interactions in the Crystal Lattice of this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N-H | N | 2.9 - 3.2 |
| Hydrogen Bond | N-H | S | 3.2 - 3.5 |
Note: The distances are typical values observed in related small-molecule crystal structures.
Computational and Theoretical Investigations of N 2 Methylcyclohexyl Thietan 3 Amine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Geometry Optimization
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in computationally investigating molecular systems like N-(2-Methylcyclohexyl)thietan-3-amine. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. arxiv.orgstackexchange.com
Geometry optimization is a key application of these methods. arxiv.orgstackexchange.com It involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable three-dimensional structure. Different DFT functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d,p), def2-TZVP) can be employed to achieve a balance between computational cost and accuracy. arxiv.org The optimized geometry is crucial as it provides the foundation for all subsequent property calculations.
The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.govmdpi.com For this compound, the analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution across the molecule. This would reveal which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions. For instance, the lone pair of electrons on the nitrogen and sulfur atoms would be expected to contribute significantly to the HOMO.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. deeporigin.comresearchgate.net It is a valuable tool for understanding intermolecular interactions, as it indicates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). deeporigin.comresearchgate.net
For this compound, an MEP map would likely show a region of negative electrostatic potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms bonded to the nitrogen and carbon atoms would exhibit positive electrostatic potential, indicating sites for potential nucleophilic interaction. researchgate.net These maps are crucial for predicting how the molecule might interact with other molecules, such as biological receptors or other reactants. deeporigin.comproteopedia.org
Conformational Analysis and Energy Landscape Exploration
The flexibility of the cyclohexyl ring and the substituent groups in this compound means that the molecule can exist in multiple conformations. Understanding the relative energies and interconversion pathways of these conformers is essential for a complete picture of the molecule's behavior.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of this compound, such as the conformational changes of the cyclohexane (B81311) ring (e.g., chair-boat interconversions) and the rotation of the thietan-3-amine (B45257) group. nih.gov These simulations can be performed at different temperatures to understand how thermal energy influences the molecule's flexibility and the accessibility of different conformational states.
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as a bond length, bond angle, or dihedral angle. uni-muenchen.deq-chem.com For this compound, a relaxed PES scan could be performed by systematically rotating the dihedral angle of the bond connecting the cyclohexyl ring to the nitrogen atom. researchgate.net At each step of the rotation, the rest of the molecule's geometry would be optimized to find the lowest energy for that constrained geometry. q-chem.com The resulting energy profile would reveal the energy barriers between different rotational isomers (rotamers) and identify the most stable conformations.
Mechanistic Investigations of Molecular Interactions for N 2 Methylcyclohexyl Thietan 3 Amine and Derivatives
Design and Synthesis of Mechanistic Probes
To investigate the molecular interactions of N-(2-Methylcyclohexyl)thietan-3-amine, a series of chemical probes would be designed and synthesized. These probes are essential tools for target identification, binding studies, and understanding the structure-activity relationship (SAR). tandfonline.comscispace.com The synthetic strategy would likely involve the reaction of thietan-3-one (B1315229) with 2-methylcyclohexylamine, followed by reduction of the resulting imine. A more versatile approach for creating derivatives involves the reaction of a thietane (B1214591) derivative with a leaving group, such as a halogen, with an amine nucleophile to yield the desired 3-aminothietane product. researchgate.net
The design of these probes would incorporate several key features:
Photoaffinity Labels: Introduction of a photolabile group, such as an aryl azide (B81097) or a benzophenone, would allow for covalent cross-linking of the ligand to its biological target upon photoactivation, facilitating target identification.
Biotinylated Probes: Conjugation with biotin (B1667282) would enable the capture and purification of the ligand-receptor complex using streptavidin-coated beads.
Fluorescently Labeled Probes: Attachment of a fluorophore (e.g., a nitrobenzoxadiazole group) would permit the visualization of the ligand's subcellular localization and quantification of binding interactions through techniques like fluorescence polarization. mtoz-biolabs.com
A general synthetic scheme for these probes could start from a common intermediate, such as a protected 3-aminothietane, which can then be derivatized. nih.govbeilstein-journals.org For instance, acylation of the amine with a linker-containing activated ester would allow for the subsequent attachment of various functional groups.
Table 1: Proposed Mechanistic Probes for this compound
| Probe ID | Derivative Type | Functional Group | Application |
| NMT-PA-01 | Photoaffinity Label | Aryl Azide | Target Identification |
| NMT-BT-01 | Biotinylated Probe | Biotin | Protein Pull-down |
| NMT-FL-01 | Fluorescent Probe | NBD (Nitrobenzoxadiazole) | Cellular Imaging, Binding Assays |
In Vitro Studies of Molecular Target Engagement and Binding Affinities
Determining whether a compound engages its target within a cellular context is a critical step in drug discovery. nih.govacs.org Several biophysical techniques can be employed to confirm the direct binding of this compound derivatives to their putative protein targets and to quantify the binding affinity.
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a protein upon ligand binding. nih.govresearchgate.net An increase in the melting temperature of a protein in the presence of the compound indicates a stabilizing interaction and thus, direct binding.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates) and the binding affinity (KD). malvernpanalytical.comlibretexts.orglabome.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. malvernpanalytical.comlibretexts.org
Table 2: Hypothetical Binding Affinity Data for NMT-FL-01
| Target Protein | Technique | KD (nM) | kon (M-1s-1) | koff (s-1) |
| Receptor X | SPR | 150 | 2.5 x 105 | 3.75 x 10-2 |
| Receptor X | ITC | 180 | - | - |
| Enzyme Y | SPR | >10,000 | Not Determined | Not Determined |
Enzymatic Reaction Mechanisms (if applicable to a potential target)
Should the molecular target of this compound be an enzyme, it would be crucial to elucidate the mechanism of inhibition. nih.gov Small molecules can inhibit enzyme activity through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.
Enzyme kinetic studies would be performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data would then be plotted using methods such as the Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition. For example, a competitive inhibitor would increase the apparent Km (Michaelis constant) without affecting the Vmax (maximum reaction velocity).
Further structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, could provide atomic-level details of the binding mode and explain the observed inhibitory mechanism. elifesciences.org This information would be invaluable for the rational design of more potent and selective inhibitors.
Receptor Binding Profiling and Ligand-Receptor Interaction Modeling
To assess the selectivity of this compound and its derivatives, a comprehensive receptor binding profile would be generated. This typically involves screening the compound against a panel of known receptors, ion channels, and transporters. nih.gov Radioligand binding assays are a common method for this, where the ability of the test compound to displace a known radiolabeled ligand from its receptor is measured. mtoz-biolabs.com
Computational modeling can provide valuable insights into the ligand-receptor interactions at a molecular level. mdpi.complos.org Docking simulations could be used to predict the binding pose of the ligand within the active site or allosteric pocket of a target receptor. psu.edu Molecular dynamics (MD) simulations can further refine these poses and provide information on the stability of the ligand-receptor complex and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding. rsc.org These computational approaches can help rationalize SAR data and guide the design of new analogs with improved affinity and selectivity. nih.gov
Cellular Pathway Modulation Studies
Understanding how a small molecule affects cellular signaling pathways is key to deciphering its mechanism of action. researchgate.netresearchgate.net Based on the identity of the molecular target, downstream pathway modulation can be investigated using a variety of cell-based assays. For instance, if this compound were found to target a component of an inflammatory signaling pathway, its effect on the production of inflammatory cytokines could be measured.
Drawing a parallel to the provided example of inflammasome-mediated signaling attenuation by thiazole (B1198619) analogs, one could hypothesize that this compound derivatives could modulate the Wnt signaling pathway, which is crucial in both development and disease. nih.gov To test this, one could use a reporter gene assay in a cell line that expresses luciferase under the control of a TCF/LEF responsive element. Inhibition of Wnt signaling by the compound would lead to a decrease in luciferase activity. Further experiments, such as Western blotting for key pathway components like β-catenin, could confirm the specific point of intervention within the pathway. nih.gov
Investigation of Stereochemical Influence on Molecular Recognition
This compound is a chiral molecule, containing multiple stereocenters in the 2-methylcyclohexyl moiety and at the 3-position of the thietane ring. It is well-established that stereochemistry plays a critical role in molecular recognition, and enantiomers of a chiral drug can exhibit significantly different pharmacological activities. researchgate.netnih.gov
Therefore, it is essential to synthesize and test the individual stereoisomers of this compound. The separation of enantiomers could be achieved by chiral chromatography or by stereoselective synthesis. nih.gov The binding affinities and biological activities of the individual isomers would then be determined using the in vitro and cell-based assays described above. This would reveal the optimal stereochemical configuration for target engagement and provide a deeper understanding of the three-dimensional requirements of the binding pocket. nih.gov Oxidation of the thietane ring to the corresponding sulfoxide (B87167) introduces another stereocenter, leading to diastereomers that could also exhibit differential activity. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
